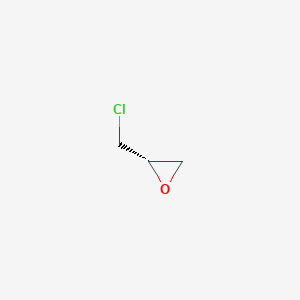

(S)-(+)-Epichlorohydrin

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(chloromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQWZUYTZBJKN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045801 | |

| Record name | (S)-(+)-Epichlorohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67843-74-7 | |

| Record name | (+)-Epichlorohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67843-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epichlorohydrin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067843747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-Epichlorohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-chloro-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-(chloromethyl)-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICHLOROHYDRIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCR89B4R6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for S + Epichlorohydrin

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure compounds from prochiral or racemic starting materials. researchgate.net For (S)-(+)-epichlorohydrin, various strategies have been developed that leverage chiral catalysts and biocatalysts to achieve high enantioselectivity. rsc.org

Starting from Prochiral Compounds

Prochiral compounds lack a stereocenter but can be converted into chiral molecules in a single step. The asymmetric synthesis of this compound from such precursors is an attractive approach due to the potential for high atom economy.

The direct epoxidation of 3-chloropropene (allyl chloride) using a chiral catalyst offers a straightforward method for producing enantiomerically enriched epichlorohydrin (B41342). jst.go.jp Chloroperoxidase, an enzyme capable of catalyzing the asymmetric epoxidation of olefins, has been investigated for this transformation. acs.org In one study, the chloroperoxidase-catalyzed epoxidation of 3-chloropropene was carried out in the presence of an ionic liquid as a co-solvent. acs.org This approach aimed to improve the catalyst's stability and performance, leading to the formation of chiral epichlorohydrin. acs.org

A significant advancement in the synthesis of chiral epichlorohydrin involves the use of haloalcohol dehalogenases (HHDHs). rsc.orgnih.gov These enzymes catalyze the reversible dehalogenation of haloalcohols to form epoxides. nih.gov The asymmetric synthesis of this compound from the prochiral substrate 1,3-dichloro-2-propanol (B29581) (1,3-DCP) using HHDH is particularly noteworthy due to its 100% theoretical yield and potential for high enantioselectivity. nih.govnih.gov

Several wild-type and engineered HHDHs have been employed for this conversion. For instance, the HheC enzyme from Agrobacterium radiobacter AD1 has been a focus of protein engineering to enhance its enantioselectivity for producing (S)-epichlorohydrin. nih.gov One study reported that a double mutant of HheC (P175S/W249P) significantly improved the enantiomeric excess (ee) of (S)-epichlorohydrin from 5.2% (wild-type) to 95.3%. nih.gov Further research demonstrated that immobilizing this mutant enzyme on a resin allowed for the biosynthesis of (S)-ECH with an 83.78% yield and 92.53% ee in an aqueous system. nih.gov When the reaction was conducted in a non-aqueous system using water-saturated ethyl acetate (B1210297), the enantioselectivity was even higher, reaching over 98% ee, albeit with a more modest conversion of 52.34%. nih.gov

More recent strategies have focused on adjusting the enzyme's conformation to regulate the kinetic parameters of the forward and reverse reactions. nih.gov An engineered HheC mutant, HheCPS E85P, was developed that decelerated the reverse ring-opening reaction of (S)-ECH. nih.gov This resulted in the synthesis of (S)-ECH from 40 mM 1,3-DCP with a yield of up to 55.35% and an enantiomeric excess greater than 99%. nih.gov

| Enzyme System | Reaction System | Substrate Concentration (mM) | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| Wild-type HheC | Aqueous | Not specified | Not specified | 5.2 |

| HheC (P175S/W249P) | Not specified | Not specified | Not specified | 95.3 |

| Immobilized HheC (P175S/W249P) | Aqueous | 20 | 83.78 | 92.53 |

| Immobilized HheC (P175S/W249P) | Non-aqueous (ethyl acetate) | Not specified | 52.34 | >98 |

| HheCPS E85P | Aqueous | 40 | 55.35 | >99 |

Asymmetric induction can also be achieved by using a chiral reactant that influences the stereochemical outcome of the reaction. While specific examples for the direct synthesis of this compound using this method from a prochiral precursor were not detailed in the provided search context, the principle involves the reaction of a prochiral substrate with a chiral reagent, leading to the preferential formation of one enantiomer. This approach is a fundamental concept in asymmetric synthesis. rsc.orgmdpi.com

Chiral Precursor Utilization

An alternative to asymmetric synthesis from prochiral compounds is the use of enantiomerically pure starting materials. This method is often referred to as a chiral pool synthesis, where the existing stereocenter in the precursor is carried through to the final product.

Kinetic Resolution of Racemic Epichlorohydrin

Kinetic resolution is a key strategy for obtaining enantiomerically pure compounds from a racemic mixture. In the context of epichlorohydrin, this involves the selective reaction of one enantiomer, typically the (R)-enantiomer, in the presence of a chiral catalyst, leaving the desired (S)-enantiomer unreacted and thus enriched. Biocatalytic kinetic resolution using enzymes offers several advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

Enzymatic Hydrolytic Kinetic Resolution

Enzymatic hydrolytic kinetic resolution utilizes hydrolase enzymes to catalyze the enantioselective hydrolysis of a racemic epoxide. In this process, the epoxide hydrolase selectively opens the epoxide ring of one enantiomer by the addition of water, converting it to the corresponding diol, while leaving the other enantiomer largely unreacted. This method is particularly effective for the production of this compound, as many microbial epoxide hydrolases preferentially hydrolyze the (R)-enantiomer.

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.gov Their utility as biocatalysts in synthetic organic chemistry stems from their ability to perform this reaction with high enantioselectivity, making them ideal for the kinetic resolution of racemic epoxides. nih.gov The effectiveness of an EH in a kinetic resolution process is determined by its substrate specificity, enantioselectivity, and stability under the chosen reaction conditions. Researchers have explored EHs from various sources, including mammalian tissues and microorganisms, with microbial EHs being particularly favored for industrial applications due to their diversity, ease of production, and robustness.

An epoxide hydrolase sourced from domestic duck liver has been investigated as a biocatalyst for the production of (S)-epichlorohydrin from its racemic mixture. academicjournals.orgcsir.co.za Studies have focused on optimizing the reaction conditions to maximize the enantiomeric excess (e.e.) of the desired (S)-enantiomer. csir.co.za

Initial characterization of the crude epoxide hydrolase revealed an optimal pH of 8.0 and an optimal temperature of 35°C for its activity. koreascience.kr The presence of certain metal ions, specifically Fe2+ and Mn2+, was found to enhance the enzyme's activity. koreascience.kr Kinetic studies indicated the presence of substrate inhibition during the reaction process. koreascience.kr Through the application of response surface methodology, the optimal conditions for the enantioselective hydrolysis were determined to be a pH of 7.1, a reaction temperature of 32.4°C, and a reaction time of 11.1 minutes. csir.co.za Under these optimized conditions, an enantiomeric excess of 86.14% for (S)-epichlorohydrin was achieved, which closely matched the predicted value of 85.55%. csir.co.za

| Parameter | Optimal Value |

| pH | 7.1 |

| Temperature | 32.4°C |

| Reaction Time | 11.1 min |

| (S)-Epichlorohydrin e.e.% | 86.14% |

The whole cells of Aspergillus niger ZJB-09173, which contain an epoxide hydrolase, have been effectively used for the enantioselective hydrolysis of racemic epichlorohydrin. fao.org A notable aspect of this research is the use of an organic solvent, cyclohexane (B81311), as the reaction medium to enhance the enantioselectivity of the enzyme. fao.org

The investigation revealed that while cyclohexane improved enantioselectivity, it also had a negative impact on the stability of the epoxide hydrolase. fao.org Substrate inhibition was observed in this system. To overcome this and increase the substrate concentration, a continuous feeding strategy was employed. fao.org By using dry cells of A. niger ZJB-09173 and continuously feeding the substrate, a yield of 18.5% of (S)-epichlorohydrin with a high enantiomeric excess of 98% was obtained from a racemic epichlorohydrin concentration of 153.6 mM. fao.org This represented a high substrate concentration for such a reaction in an organic solvent medium. fao.org In another experiment with re-addition of the substrate, a 16.4% yield of (S)-epichlorohydrin with an e.e. greater than 98% was achieved from 128 mM racemic epichlorohydrin. fao.org

| Reaction System | Substrate Concentration | (S)-Epichlorohydrin Yield | (S)-Epichlorohydrin e.e.% |

| Dry Cells with Continuous Feeding | 153.6 mM | 18.5% | 98% |

| Wet Cells with Substrate Re-addition | 128 mM | 16.4% | >98% |

The epoxide hydrolase activity of the yeast Rhodotorula glutinis (also known as Rhodosporidium toruloides) has been applied to the kinetic resolution of racemic epichlorohydrin. Research using Rhodosporidium toruloides SJ-4 demonstrated the enantioselective hydrolysis of the racemic substrate to produce chiral epichlorohydrin. fao.org

In this study, various reaction parameters such as pH, temperature, and initial substrate concentration were analyzed and optimized to improve the initial hydrolysis rate and enantioselectivity. fao.org The addition of the detergent Tween 20 was found to enhance both the rate of hydrolysis and the enantioselectivity of the reaction. fao.org The outcome of this process was the production of (R)-epichlorohydrin with a high optical purity, greater than 99% enantiomeric excess (e.e.), and a yield of 25% from a 20 mM racemic mixture. fao.org It is important to note that this particular study focused on the production of the (R)-enantiomer, indicating that the epoxide hydrolase from this strain preferentially hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer behind. For the purpose of producing this compound, this enzyme would not be the ideal choice as it would be consumed in the reaction. However, the data demonstrates the high enantioselectivity of the enzyme.

| Organism | Substrate Concentration | Product | Product e.e.% | Yield |

| Rhodosporidium toruloides SJ-4 | 20 mM | (R)-epichlorohydrin | >99% | 25% |

The epoxide hydrolase from Agromyces mediolanus ZJB120203 has been a subject of protein engineering to enhance its properties for the kinetic resolution of racemic epichlorohydrin. mdpi.com Through site-saturation and site-directed mutagenesis, variants of the enzyme with improved enantioselectivity and activity were generated. mdpi.com

The wild-type enzyme exhibited an enantiomeric ratio (E value) of 12.9, preferentially hydrolyzing the (R)-enantiomer. mdpi.com A triple mutant, designated VDF (W182F/S207V/N240D), showed a significant 7-fold increase in enantioselectivity, with the E value rising to 90.0. mdpi.com This engineered variant also displayed a 1.7-fold improvement in activity. mdpi.com When recombinant Escherichia coli whole cells expressing this VDF variant were used for the kinetic resolution of 450 mM racemic epichlorohydrin, they were able to produce (S)-epichlorohydrin with an enantiopurity of over 99% e.e. and a yield of 40.5%. mdpi.com These results are superior to many other reported epoxide hydrolases for this transformation. mdpi.com

| Enzyme Variant | Substrate Concentration | (S)-Epichlorohydrin e.e.% | (S)-Epichlorohydrin Yield | Enantiomeric Ratio (E value) |

| Wild-Type | Not specified | Not specified | Not specified | 12.9 |

| VDF (W182F/S207V/N240D) | 450 mM | >99% | 40.5% | 90.0 |

Role of Haloalcohol Dehalogenase

Haloalcohol dehalogenases (HHDHs) are key enzymes in the biocatalytic production of chiral epoxides. These enzymes catalyze the intramolecular cyclization of a halohydrin to form an epoxide, a reaction that can be highly enantioselective. The reverse reaction, the ring-opening of an epoxide to form a halohydrin, can also be catalyzed by HHDHs. The direction of the reaction and the enantioselectivity are dependent on the specific HHDH and the reaction conditions.

The bacterium Agrobacterium radiobacter AD1 is a notable source of haloalcohol dehalogenases. It produces several HHDH isoenzymes, classified into different groups based on their genetic makeup, with HheA, HheB, and HheC being the most studied. wikipedia.org While all three enzymes catalyze the dehalogenation of halohydrins, they exhibit different substrate specificities and enantioselectivities.

HheC, in particular, has been extensively studied and is known for its high enantioselectivity in the kinetic resolution of racemic epichlorohydrin, preferentially producing (R)-epichlorohydrin. wikipedia.orgnih.gov Conversely, HheA, belonging to a different class of HHDHs, has been reported to exhibit S-selectivity in the dehalogenation of certain halohydrins, which is a desirable characteristic for the synthesis of this compound. nih.gov The specific roles and efficiencies of HheA and HheB from Agrobacterium radiobacter AD1 in the direct synthesis of this compound are areas of ongoing research to develop highly selective biocatalysts. The structural differences between these enzyme classes, particularly in their active sites, are responsible for their differing enantiomeric preferences. wikipedia.org

| Enzyme | Class | Known Enantiopreference | Relevance to this compound Synthesis |

| HheA | A | Generally low selectivity, but some mutants show S-selectivity for certain substrates. nih.gov | Potential for direct synthesis of (S)-epichlorohydrin. |

| HheB | B | Generally low selectivity. wikipedia.org | Less studied for specific (S)-epichlorohydrin synthesis. |

| HheC | C | High R-selectivity for many substrates, including epichlorohydrin. wikipedia.orgnih.gov | Primarily used for the production of (R)-epichlorohydrin. |

Optimization of Biocatalytic Parameters (e.g., pH, Temperature, Reaction Time)

The efficiency and enantioselectivity of biocatalytic resolutions are highly dependent on the reaction conditions. Optimization of parameters such as pH, temperature, and reaction time is crucial for maximizing the yield and optical purity of the desired product.

For the enzymatic resolution of epichlorohydrin, the optimal pH is typically in the neutral to slightly alkaline range. For instance, in the resolution of racemic epichlorohydrin using whole cells of Aspergillus niger, a pH of 8.0 was found to be optimal. The reaction temperature also plays a critical role, with temperatures around 30-40°C often providing a good balance between enzyme activity and stability. The reaction time must be carefully controlled to achieve the desired conversion and prevent the degradation of the product or a decrease in enantiomeric excess due to the reversibility of the reaction.

A study on the enantioselective production of (S)-epichlorohydrin using a novel epoxide hydrolase from domestic duck liver optimized the process using response surface methodology. The optimal conditions were determined to be a pH of 7.10, a reaction temperature of 32.44°C, and a reaction time of 11.06 hours, which resulted in an enantiomeric excess of 86.14% for (S)-epichlorohydrin.

| Parameter | Optimal Value/Range | Rationale |

| pH | 7.0 - 8.0 | Maintains the optimal ionization state of the enzyme's active site residues and substrate. |

| Temperature | 30 - 40°C | Balances enzyme activity (increases with temperature) and stability (decreases at higher temperatures). |

| Reaction Time | Variable (e.g., ~11 hours) | Sufficient time for the desired conversion without significant product degradation or loss of enantioselectivity. |

Use of Whole Cells in Organic Solvents

Employing whole microbial cells as biocatalysts in organic solvents offers several advantages over using isolated enzymes. The cellular environment can protect the enzyme from the denaturing effects of the organic solvent, and the need for costly and time-consuming enzyme purification is eliminated.

In the context of this compound synthesis, the use of whole cells in organic solvent systems has been shown to be effective. For example, the biocatalytic resolution of (R,S)-epichlorohydrin to (R)-epichlorohydrin has been successfully carried out using whole cells of a recombinant Escherichia coli expressing an epoxide hydrolase in a biphasic system of isooctane (B107328) and buffer. This approach can lead to higher substrate concentrations and improved productivity compared to aqueous monophasic systems. Similarly, dry cells of Aspergillus niger ZJB-09173 have been used in an organic solvent medium to produce (S)-epichlorohydrin with a high enantiomeric excess. The use of organic solvents can also minimize the spontaneous chemical hydrolysis of epichlorohydrin, which is a significant side reaction in aqueous media.

Chemical Catalytic Kinetic Resolution

Chemical catalytic kinetic resolution provides an alternative and often highly efficient route to enantiopure epichlorohydrin. This approach relies on chiral catalysts to selectively react with one enantiomer of the racemic starting material.

Salen-Co Catalysts

Chiral Salen-cobalt (Co) complexes are highly effective catalysts for the hydrolytic kinetic resolution (HKR) of terminal epoxides, including epichlorohydrin. researchgate.netnih.govacs.org The mechanism of the HKR catalyzed by Salen-Co complexes is understood to involve a cooperative bimetallic pathway where two Co(III) centers play distinct roles. acs.orgnih.gov One cobalt center acts as a Lewis acid, activating the epoxide by coordinating to its oxygen atom, while the other cobalt complex delivers a water molecule for the nucleophilic attack. nih.gov This dual activation model is supported by the second-order rate dependence on the catalyst concentration. researchgate.net

These catalysts have demonstrated the ability to resolve a wide variety of epoxides with excellent enantioselectivity, often achieving >99% ee for the unreacted epoxide. researchgate.netnih.gov The catalyst can often be recycled and reused multiple times, although deactivation can occur through decomposition of the Salen ligand. researchgate.net

Dual-core Salen Catalysts

To enhance the cooperative effects observed in the Salen-Co catalyzed HKR, significant research has focused on the development of dual-core or bimetallic Salen catalysts. researchgate.net These catalysts are designed to bring two cobalt centers into close proximity to facilitate the bimetallic transition state. This can be achieved by linking two Salen units together through a covalent linker or by creating oligomeric or polymeric structures where multiple Salen-Co units are held in proximity. researchgate.net

Dinuclear Salen cobalt complexes have been synthesized and shown to have enhanced catalytic activity and enantioselectivity in the HKR of epoxides compared to their monomeric counterparts. For example, a chiral dinuclear macrocyclic Salen ligand derived from 1R,2R-(-)-1,2-diaminocyclohexane has been used to create a bimetallic cobalt complex that is highly efficient in the HKR of epichlorohydrin. researchgate.net The pre-organization of the two catalytic centers in these dual-core catalysts is believed to lower the entropic cost of forming the bimetallic transition state, leading to higher reaction rates.

| Catalyst Type | Key Feature | Advantage in HKR of Epichlorohydrin |

| Monomeric Salen-Co | Single chiral Salen-Co unit. | High enantioselectivity through a cooperative bimetallic mechanism. researchgate.netnih.gov |

| Dual-core/Bimetallic Salen-Co | Two Salen-Co units linked together. | Enhanced catalytic activity and enantioselectivity due to pre-organization of catalytic centers. researchgate.netresearchgate.net |

Alternative Synthesis Routes

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for producing valuable commodity chemicals. In the context of this compound, several alternative routes to the traditional propylene-based process have been explored, emphasizing green chemistry principles, atom economy, and the use of renewable feedstocks.

From Glycerol (B35011) (Green Chemistry Approaches)

The conversion of glycerol to epichlorohydrin (GTE) represents a significant advancement in green chemistry, primarily because it utilizes glycerol, a major byproduct of biodiesel production. ntnu.norsc.org This surplus of crude glycerol has driven research into its use as a renewable feedstock for valuable chemicals. ntnu.no The GTE process is more environmentally friendly than the conventional route starting from propene, offering benefits such as reduced energy consumption, a drastic decrease in wastewater generation, and fewer chlorinated organic byproducts. researchgate.net

The GTE process is predominantly a two-step reaction. researchgate.netsemanticscholar.org

Hydrochlorination : In the first step, glycerol is reacted with hydrogen chloride (HCl) gas at elevated temperatures and pressures. researchgate.netfuturesdiamond.com This reaction yields a mixture of dichlorohydrin isomers, primarily 1,3-dichloropropan-2-ol (1,3-DCH) and 2,3-dichloropropan-1-ol (2,3-DCH). ntnu.nofuturesdiamond.com The process from glycerol is highly selective towards 1,3-DCH, which is significantly more reactive in the subsequent step compared to the isomers produced from the conventional allyl chloride route. google.com

Dehydrochlorination : The resulting mixture of dichlorohydrins undergoes dehydrochlorination (ring-closure) in the presence of a base, typically an alkali hydroxide (B78521) like sodium hydroxide (NaOH). researchgate.netrsc.org This step yields epichlorohydrin and a salt-containing aqueous stream. rsc.org

The hydrochlorination step of the GTE process is effectively catalyzed by carboxylic acids. researchgate.netresearchgate.net These catalysts facilitate the reaction between glycerol and HCl. researchgate.net Acetic acid and hexanoic acid have been identified as particularly effective homogeneous catalysts. rug.nl While both show similar yields, hexanoic acid is less volatile, which can simplify separation processes. rug.nl Research has also explored heterogeneous catalysts, such as gold clusters and hydrotalcite-derived mixed oxides, to improve catalyst recovery and create a more waste-free process. rsc.orgrsc.orgrug.nl

| Catalyst | Type | Key Findings | Reference |

|---|---|---|---|

| Acetic Acid | Homogeneous (Carboxylic Acid) | Demonstrates rapid reaction kinetics and high conversion rates. Considered one of the fastest single-acid catalysts. | rug.nl |

| Hexanoic Acid | Homogeneous (Carboxylic Acid) | Offers similar conversion and selectivity to acetic acid but is less volatile, aiding in catalyst separation from the product. | rug.nl |

| Adipic Acid | Homogeneous (Carboxylic Acid) | Shows high conversion of glycerol, achieving 100% conversion under specific conditions. | rug.nl |

| Malonic Acid | Homogeneous (Carboxylic Acid) | Used as a catalyst with optimal reaction conditions identified as 110°C for 3 hours. | upm.edu.my |

| Gold Clusters | Heterogeneous | Theoretically proposed as a highly selective heterogeneous catalyst for the GTE reaction. | rsc.orgrug.nl |

| Hydrotalcite-derived Mixed Oxides | Heterogeneous | Effective for the gas-phase dehydrochlorination step, allowing for catalyst regeneration and recycling of evolved HCl. | rsc.org |

Optimizing the GTE process involves manipulating reaction conditions to maximize yield and efficiency. Key parameters include temperature, pressure, and reactant ratios. rug.nl For the hydrochlorination step, conducting the reaction under elevated pressure (e.g., 110 psi) and temperature (e.g., 110°C) has been shown to be highly efficient, achieving a product mixture containing 93 mol% dichlorohydrins after four hours. futuresdiamond.com

Epoxidation of Allyl Chloride with Hydrogen Peroxide

An alternative green route for epichlorohydrin synthesis is the direct epoxidation of allyl chloride using hydrogen peroxide (H2O2). researchgate.netjcsp.org.pk This method is advantageous as H2O2 is considered an environmentally benign oxidant, and the process can achieve high atom efficiency. researchgate.netjcsp.org.pk

The reaction is typically performed in the liquid phase using a heterogeneous catalyst, which simplifies product separation and catalyst recycling. jcsp.org.pk Titanium silicalite-1 (TS-1) is a widely studied and effective catalyst for this transformation, demonstrating high activity and selectivity under mild conditions. rug.nljcsp.org.pk The optimization of reaction parameters is crucial for maximizing the yield of epichlorohydrin.

| Parameter | Optimal Value |

|---|---|

| Reaction Time | 40 min |

| Reaction Temperature | 90 °C |

| Molar Ratio (H₂O₂ : Allyl Chloride) | 1 |

| Resulting Yield of Epichlorohydrin | 83.13 ± 1.03 % |

This method avoids the use of chlorine in the epoxidation step and reduces the formation of chlorinated byproducts associated with traditional chlorohydrin processes. researchgate.net

Reaction of Benzyl (B1604629) Chloride with Sodium Hydroxide

The reaction of benzyl chloride with sodium hydroxide is not a recognized synthetic route for producing epichlorohydrin. This reaction follows a standard nucleophilic substitution mechanism (SN2), where the hydroxide ion (OH⁻) from NaOH acts as a nucleophile. quora.comvedantu.com The hydroxide ion attacks the benzylic carbon, displacing the chloride ion (Cl⁻), which is a good leaving group. The result of this reaction is the formation of benzyl alcohol and sodium chloride, not epichlorohydrin. vedantu.com

Synthetic Strategies for Chiral Epichlorohydrin Production

Enantiomerically pure epichlorohydrin is a critical chiral building block in the synthesis of various optically active pharmaceuticals, including L-carnitine and certain β-adrenergic blockers. rsc.org The demand for enantiopure forms, particularly this compound, has driven the development of several advanced synthetic methodologies designed to overcome the limitations of classical resolution techniques. These strategies can be broadly categorized into biocatalytic methods and chemical kinetic resolution, each offering distinct advantages in terms of selectivity, yield, and environmental impact. rsc.orgresearchgate.net

Biocatalytic Approaches

Enzymatic methods have gained significant attention for the production of chiral epichlorohydrin due to their high enantioselectivity and operation under mild reaction conditions. rsc.orgresearchgate.net Two primary enzymatic strategies are the kinetic resolution of racemic epichlorohydrin using epoxide hydrolases and the asymmetric synthesis from a prochiral substrate using halohydrin dehalogenases. rsc.org

Enzymatic Kinetic Resolution via Epoxide Hydrolase

Kinetic resolution relies on the ability of a chiral catalyst, in this case, an enzyme, to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer enriched. Epoxide hydrolases (EHs) catalyze the enantioselective hydrolysis of one epoxide enantiomer to its corresponding diol.

Whole cells of the fungus Aspergillus niger ZJB-09173 have been effectively used for the enantioselective hydrolysis of racemic epichlorohydrin to produce (S)-epichlorohydrin. ias.ac.in In this process, the (R)-enantiomer is preferentially hydrolyzed to 3-chloro-1,2-propanediol (B139630), leaving the desired (S)-epichlorohydrin unreacted and in high enantiomeric excess. The reaction is often conducted in an organic solvent medium, such as cyclohexane, to enhance the enantioselectivity of the epoxide hydrolase. ias.ac.in Research has shown that using dry cell powder as the catalyst can increase both the substrate concentration and the yield of (S)-epichlorohydrin. ias.ac.in By employing a continuous feeding strategy for the racemic substrate, researchers achieved a final yield of 18.5% of (S)-epichlorohydrin with an enantiomeric excess (e.e.) of 98% from a total racemic epichlorohydrin concentration of 153.6 mM. ias.ac.in

Interactive Data Table: Enantioselective Hydrolysis of Racemic Epichlorohydrin

Asymmetric Synthesis via Halohydrin Dehalogenase

A more direct and atom-economical approach is the asymmetric synthesis of a single enantiomer from a prochiral substrate. Halohydrin dehalogenase (HHDH) enzymes are utilized for the asymmetric synthesis of chiral epichlorohydrin from 1,3-dichloro-2-propanol (1,3-DCP). nih.gov This biocatalytic conversion is highly valued due to its 100% theoretical yield and high enantioselectivity. nih.gov

In one study, a specific HHDH enzyme, HheC (P175S/W249P), was immobilized on a resin and used for the preparation of (S)-ECH. nih.gov The immobilization enhances the stability and reusability of the enzyme. When the reaction was performed in an aqueous system, the immobilized enzyme catalyzed the biosynthesis of (S)-ECH with an 83.78% yield and 92.53% e.e. at a 1,3-DCP concentration of 20 mM. nih.gov To further improve enantioselectivity, the system was adapted to a non-aqueous environment using water-saturated ethyl acetate as the solvent. This non-aqueous system resulted in a higher enantioselectivity of over 98% e.e., although with a more modest conversion rate of 52.34%. nih.gov

Interactive Data Table: HHDH-Catalyzed Synthesis of (S)-Epichlorohydrin

Chemical Kinetic Resolution

Alongside biocatalytic methods, chemical catalysts have been developed for the kinetic resolution of racemic epichlorohydrin. A prominent example is the hydrolytic kinetic resolution (HKR) using chiral Salen-Co(III) complexes, a methodology pioneered by Jacobsen and colleagues. google.com

This method involves the reaction of racemic epichlorohydrin with a substoichiometric amount of water in the presence of a chiral Salen-Co(III) catalyst. The catalyst promotes the enantioselective addition of water to one of the enantiomers, converting it to the corresponding diol, while the less reactive enantiomer is recovered with high optical purity. For instance, using 0.3 mol% of a Salen-Co(III)(OAc) catalyst and 0.55 equivalents of water, racemic epichlorohydrin (1.0 mol) reacted at room temperature for 8 hours. google.com After distillation, the unreacted epichlorohydrin was obtained with an enantiomeric excess (e.e.) value of 98% and a yield of 44%. google.com Depending on the chirality of the Salen catalyst used—(R,R) or (S,S)—it is possible to obtain either (R)- or (S)-epichlorohydrin, respectively. google.com

Reaction Mechanisms and Transformations of S + Epichlorohydrin

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group in (S)-(+)-Epichlorohydrin is an electrophilic center susceptible to nucleophilic attack, leading to the displacement of the chloride ion in a classic SN2 reaction. However, this reaction pathway is often in competition with the more facile epoxide ring-opening.

In most cases, nucleophilic attack on the epoxide ring is significantly faster than the direct SN2 displacement of the chloride. youtube.comstackexchange.com The high ring strain of the three-membered epoxide ring makes it a highly reactive electrophile, eager to undergo ring-opening to relieve this strain. stackexchange.com Consequently, reactions that might appear to be simple substitutions for the chlorine atom often proceed via a two-step mechanism: initial nucleophilic ring-opening of the epoxide, followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the chloromethyl group, displacing the chloride and forming a new epoxide ring. youtube.com

For example, the reaction of epichlorohydrin (B41342) with sodium cyanide does not proceed by direct displacement of the chloride. Instead, the cyanide ion attacks one of the epoxide carbons, opening the ring. The resulting alkoxide intermediate then attacks the carbon bearing the chlorine, reforming an epoxide ring in an intramolecular fashion. youtube.com This mechanism was confirmed through isotopic labeling studies using deuterium. youtube.com The general observation is that in reactions where there is a competition between epoxide opening and a standard SN2 reaction, the epoxide will almost always react first. youtube.com

This preference is also observed with other nucleophiles, such as Grignard reagents. The reaction of vinylmagnesium bromide with (R)-epichlorohydrin proceeds exclusively via attack on the epoxide ring, not by displacement of the chloride. stackexchange.com This high chemoselectivity underscores the superior reactivity of the strained epoxide ring compared to the primary alkyl chloride. stackexchange.com

| Reactant | Nucleophile | Primary Reaction Pathway | Reference |

| This compound | Sodium Cyanide | Epoxide ring-opening followed by intramolecular cyclization | youtube.com |

| (R)-Epichlorohydrin | Vinylmagnesium Bromide | Epoxide ring-opening | stackexchange.com |

| Epichlorohydrin | Phenolic Nucleophiles | Epoxide ring-opening | nsf.gov |

Epoxide Ring-Opening Reactions

The ring-opening of the epoxide is the most common and synthetically useful transformation of this compound. These reactions can be catalyzed by acids, bases, or mediated by nucleophiles like amines, and the regioselectivity of the attack is highly dependent on the reaction conditions. libretexts.org

Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group and activating the ring toward nucleophilic attack. libretexts.org The reaction proceeds through a mechanism that has significant SN1 character. libretexts.org Positive charge begins to build on the epoxide carbons as the carbon-oxygen bond breaks. The nucleophile then attacks the carbon that can best stabilize this developing positive charge, which is typically the more substituted carbon. libretexts.org

Lewis acids are also effective catalysts for the ring-opening of epichlorohydrin. nsf.govacs.org For instance, titanium(IV) chloride (TiCl4), a strong Lewis acid, promotes the attack of the chloride ion at the more substituted carbon (C-2). clockss.org In contrast, less acidic reagents like triisopropoxy titanium chloride in polar solvents favor attack at the less substituted carbon (C-1). clockss.org Heterogeneous Lewis acid catalysts, such as tin-beta (Sn-Beta) zeolites, have been shown to be highly active and regioselective for the ring-opening of epichlorohydrin with alcohols, consistently favoring attack at the terminal carbon. nsf.gov

In the presence of a strong nucleophile and under basic or neutral conditions, the epoxide ring-opening occurs via an SN2 mechanism. libretexts.orgyoutube.com In this pathway, the nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. libretexts.orgyoutube.com

For example, the reaction with sodium methoxide (B1231860) in methanol (B129727) results in the methoxide ion attacking the less sterically hindered carbon of the epoxide. youtube.com Similarly, the reaction with phenolate, often generated by treating a phenol (B47542) with sodium hydroxide (B78521), also proceeds with the nucleophile attacking the terminal carbon of the epoxide. wordpress.com A subsequent intramolecular reaction can then displace the chloride to form a glycidyl (B131873) ether. wordpress.com

The reaction of this compound with amines is a direct and common route for the synthesis of β-amino alcohols, which are important pharmaceutical intermediates. mdpi.comresearchgate.net This reaction typically follows an SN2 mechanism where the amine attacks the less sterically hindered carbon of the epoxide ring. mdpi.comresearchgate.net

The electronic properties of the amine can influence the reaction rate. Aromatic amines with electron-donating groups, such as p-toluidine, exhibit higher reactivity and give better yields compared to amines with electron-withdrawing groups, like 4-chloroaniline. mdpi.com This suggests that increased nucleophilicity of the amine promotes the ring-opening reaction. mdpi.com

| Catalyst/Medium | Mechanism Type | Site of Nucleophilic Attack | Controlling Factor |

| Acid (Brønsted or Lewis) | SN1-like | More substituted carbon (generally C-2) | Electronic (carbocation stability) |

| Base/Strong Nucleophile | SN2 | Less substituted carbon (C-1) | Steric hindrance |

| Amine (Neutral/Basic) | SN2 | Less substituted carbon (C-1) | Steric hindrance |

The regioselectivity of the epoxide ring-opening in this compound is a critical aspect of its chemistry, determined by the interplay of steric and electronic factors, which are in turn dictated by the reaction conditions. libretexts.orgyoutube.com

Under Basic/Neutral Conditions (SN2 Pathway): The nucleophile attacks the less sterically hindered terminal carbon (C-1) of the epoxide. libretexts.orgyoutube.com This is the most common outcome for strong nucleophiles like alkoxides, phenoxides, and amines. youtube.comwordpress.commdpi.com The partial positive charge on the terminal carbon is sufficient for attack, and this site is more accessible than the carbon adjacent to the chloromethyl group. wordpress.com Molecular mechanics calculations have shown that the product resulting from attack at the terminal carbon is sterically more favorable. wordpress.com

Under Acidic Conditions (SN1-like Pathway): In the acid-catalyzed mechanism, the decision of where the nucleophile attacks is governed by electronic factors. libretexts.org After protonation of the epoxide oxygen, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized at the more substituted carbon (C-2). Consequently, the nucleophile preferentially attacks this more electrophilic, internal carbon. libretexts.org While this is the general rule for asymmetrically substituted epoxides, the electron-withdrawing nature of the adjacent chloromethyl group in epichlorohydrin complicates purely electronic arguments, but the principle of attack at the more positive center holds. nsf.gov

The choice of Lewis acid and solvent can also be used to control the regioselectivity. For example, using TiCl4 in a non-polar solvent like CH2Cl2 directs the nucleophile to the C-2 position, whereas using the less acidic TiCl(O-i-Pr)3 in a polar solvent like DMF directs the nucleophile to the C-1 position. clockss.org

| Condition | Preferred Site of Attack | Product Type (with R-Nu) | Reference |

| Basic (e.g., RO⁻) | C-1 (less substituted) | 1-Nu-3-chloro-propan-2-ol | libretexts.orgyoutube.com |

| Acidic (e.g., H⁺, ROH) | C-2 (more substituted) | 2-Nu-3-chloro-propan-1-ol | libretexts.org |

| Lewis Acid (e.g., TiCl₄) | C-2 (more substituted) | 2-Nu-3-chloro-propan-1-ol | clockss.org |

| Lewis Acid (e.g., Sn-Beta) | C-1 (less substituted) | 1-Nu-3-chloro-propan-2-ol | nsf.gov |

Regioselectivity of Ring Opening

Influence of Catalysts (e.g., Lewis Acids, Brønsted Acids)

Catalysts play a pivotal role in the ring-opening reactions of epoxides by enhancing the electrophilicity of the carbon atoms in the oxirane ring. Both Brønsted and Lewis acids are commonly employed to facilitate this process.

Brønsted Acids: These are proton donors (e.g., H₂SO₄) that activate the epoxide by protonating the oxygen atom. nih.gov This protonation makes the epoxide oxygen a better leaving group, thereby increasing the electrophilic character of the ring carbons and making them more susceptible to nucleophilic attack. nih.gov The presence of a strong acid can initiate various subsequent reactions, including intramolecular transfers or ring transformations. nih.gov

The catalytic activity often depends on the reaction conditions, such as temperature and solvent polarity. An increase in solvent polarity and temperature can accelerate the reaction rate in acid-catalyzed systems. researchgate.net

Impact of Epoxide Substituents and Nucleophiles

The outcome of the ring-opening reaction is also dictated by the structure of the epichlorohydrin molecule and the nature of the attacking nucleophile.

Epoxide Substituents: The chloromethyl group (-CH₂Cl) in epichlorohydrin is an electron-withdrawing substituent. This group influences the regioselectivity of the nucleophilic attack. Under basic or neutral conditions, where an SN2 mechanism prevails, the nucleophile typically attacks the less sterically hindered terminal carbon of the epoxide. stackexchange.com However, the electronic effects of the substituent can also play a role in directing the attack.

Nucleophiles: The strength and type of nucleophile are critical. Strong nucleophiles, particularly those with a negative charge, favor an SN2 mechanism. libretexts.org In contrast, weak, neutral nucleophiles like water or alcohols often require acid catalysis and may proceed via an SN1-like mechanism. libretexts.org The reaction of epichlorohydrin with a nucleophile is generally much faster at the epoxide ring than at the carbon bearing the chlorine atom due to the high ring strain of the epoxide. stackexchange.comyoutube.com For instance, nucleophiles will preferentially open the epoxide ring rather than displace the chloride via a simple SN2 reaction. youtube.com

Concerted Reaction Mechanisms

A concerted reaction is one in which all bond-breaking and bond-forming processes occur in a single, simultaneous step. youtube.com The SN2 reaction is a classic example of a concerted mechanism. youtube.com In the context of this compound, the ring-opening by a nucleophile under basic or neutral conditions proceeds through a concerted SN2 pathway.

In this mechanism, the nucleophile attacks one of the electrophilic carbons of the epoxide ring from the backside relative to the carbon-oxygen bond. chemicalnote.com Simultaneously, the carbon-oxygen bond begins to break. chemicalnote.com This process goes through a single high-energy transition state, without the formation of any stable intermediates. chemicalnote.com The result is an inversion of stereochemistry at the carbon center that was attacked.

SN1 and SN2 Reaction Mechanisms

Nucleophilic substitution reactions at the epoxide ring of this compound can proceed through either SN1 or SN2 mechanisms, depending on the reaction conditions.

SN2 Mechanism: This is a bimolecular, single-step concerted reaction. youtube.com The rate of the SN2 reaction depends on the concentration of both the epichlorohydrin (the substrate) and the nucleophile. youtube.com It is favored by strong nucleophiles, primary or less-substituted carbons, and polar aprotic solvents. libretexts.orgyoutube.com For epichlorohydrin, the attack typically occurs at the less sterically hindered primary carbon of the epoxide, leading to inversion of configuration at that center. chemicalnote.com

SN1 Mechanism: This is a unimolecular, two-step reaction. chemicalnote.com The rate-determining first step involves the departure of the leaving group (the protonated epoxide oxygen in acid-catalyzed reactions) to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com The second, faster step is the attack of the nucleophile on this planar carbocation. chemicalnote.com Because the nucleophile can attack from either face of the carbocation, the reaction typically leads to a mixture of retention and inversion products, often described as racemization. masterorganicchemistry.com The SN1 mechanism is favored for substrates that can form stable carbocations (like tertiary carbons), with weak nucleophiles, and in polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgmasterorganicchemistry.com

| Feature | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) chemicalnote.com | One-step (concerted) chemicalnote.com |

| Rate Law | Rate = k[Substrate] (Unimolecular) masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] (Bimolecular) youtube.com |

| Substrate Preference | Tertiary > Secondary >> Primary (favors stable carbocations) masterorganicchemistry.com | Methyl > Primary > Secondary (favors less steric hindrance) chemicalnote.com |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) libretexts.org | Strong nucleophiles (e.g., CN⁻, OH⁻) libretexts.org |

| Solvent | Polar Protic (e.g., water, alcohols) youtube.com | Polar Aprotic (e.g., acetone, DMSO) libretexts.org |

| Stereochemistry | Racemization (mixture of inversion and retention) masterorganicchemistry.com | Inversion of configuration youtube.com |

Polymerization Reactions

This compound is a crucial monomer in the synthesis of various polymers, most notably epoxy resins and certain types of elastomers. Its bifunctional nature, containing both an epoxide ring and a chlorine atom, allows for diverse polymerization and crosslinking reactions.

Copolymerization with Bisphenol-A for Epoxy Resins

The most significant commercial application of epichlorohydrin is in the production of epoxy resins, primarily through its copolymerization with bisphenol-A (BPA). wikipedia.orghaz-map.com The resulting polymer is poly(bisphenol-A-co-epichlorohydrin), commonly known as bisphenol-A diglycidyl ether (DGEBA or BADGE). wikipedia.orgqiboch.com

The synthesis is a two-stage process:

Addition Reaction: The phenolic hydroxyl groups of bisphenol-A react with epichlorohydrin. This reaction opens the epoxide ring and forms a chlorohydrin intermediate. wikipedia.orggoogleapis.com

Condensation Reaction: In the presence of a base, such as sodium hydroxide (NaOH), a dehydrochlorination reaction occurs. wikipedia.orggoogle.com The base removes a proton from the hydroxyl group and the chlorine atom is eliminated, forming a new glycidyl ether epoxy group at each end of the BPA molecule. google.com

By controlling the molar ratio of epichlorohydrin to bisphenol-A, polymers with different average molecular weights (and values of 'n') can be produced. wikipedia.orgqiboch.com An excess of epichlorohydrin results in low molecular weight, liquid resins (where n is close to 0), while increasing the proportion of bisphenol-A leads to higher molecular weight, solid resins. wikipedia.orggoogle.com These resins are thermosetting polymers that can be cured (crosslinked) by reacting them with various hardeners to form a rigid, three-dimensional network with excellent mechanical, thermal, and chemical properties. qiboch.com

Crosslinking with Diamines for Elastomers

Epichlorohydrin can be polymerized through its epoxide group to form polyepichlorohydrin, a type of synthetic rubber or elastomer (often designated as CO or ECO). rado-rubber.comresearchgate.net These elastomers are known for their excellent resistance to oils, fuels, heat, and ozone, combined with good low-temperature flexibility. rado-rubber.comresearchgate.net

To achieve their useful elastic properties, the linear polyepichlorohydrin chains must be crosslinked (vulcanized). google.com Diamines, such as hexamethylene diamine, are effective crosslinking agents for this purpose. google.com The crosslinking mechanism involves the nucleophilic attack of the amine groups on the pendant chloromethyl groups of adjacent polymer chains. This reaction forms stable amine linkages between the chains, creating a robust, three-dimensional network structure. rug.nl

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the reaction mechanisms of epichlorohydrin. DFT calculations are employed to model the geometry of reactants, products, and transition states, providing a quantitative understanding of reaction pathways. For instance, the ring-opening reaction of epichlorohydrin with various nucleophiles has been extensively studied using DFT. These calculations help in elucidating the stereochemistry and regioselectivity of such reactions, which are crucial for the synthesis of chiral compounds.

One common approach involves using the B3LYP functional with a 6-311G(2d,2p) basis set to optimize the geometries of the different conformers of (S)-epichlorohydrin. acs.org Such calculations are instrumental in determining the converged dihedral angles and optimized energies of the stable conformers. Furthermore, DFT has been utilized to investigate the ring-opening reaction between bisphenol A and epichlorohydrin, where the B3LYP/6-31G+ model was used to study the geometry structures and find the transitional states in the process. researchgate.net The results from these theoretical studies are often compared with experimental data from vibrational absorption and vibrational circular dichroism (VCD) spectra to validate the computational models. acs.org

Conformational Analysis and Stability

This compound can exist in several conformations due to the internal rotation of the chloromethyl group around the C-C bond. The three primary conformers are designated as gauche-I, gauche-II, and cis. acs.org The relative stability and population of these conformers are influenced by the physical state (gas, neat liquid) and the polarity of the solvent. acs.org

Based on ab initio predicted Gibbs free energies, the isolated (S)-epichlorohydrin molecule exists predominantly in the gauche-II (65.3%) and gauche-I (31.6%) conformations, with a minor contribution from the cis conformer. acs.org This theoretical distribution in the vapor phase aligns well with experimental electron diffraction data. acs.org However, in the liquid phase and in various solvents, the relative populations of the conformers change, indicating that intermolecular interactions play a significant role. As the polarity of the solvent increases, the population of the gauche-I form tends to increase, while that of the gauche-II form decreases. The population of the cis form remains relatively constant across different solvents. acs.org

| Medium | gauche-II (%) | gauche-I (%) | cis (%) |

|---|---|---|---|

| Isolated Molecule (Calculated) | 65 | 32 | 3 |

| Neat Liquid | ~35.7 | ~54.6 | 9.7 |

| CCl4 | ~58.6 | ~34.0 | 7.4 |

| CS2 | ~51.0 | ~40.6 | 8.4 |

| CHCl3 | ~46.1 | ~44.8 | 9.1 |

| CH3I | ~42.2 | ~48.5 | 9.3 |

| CH2Cl2 | ~37.2 | ~53.3 | 9.5 |

Investigation of C-Cl Bond Breaking by Low Energy Electrons

The cleavage of the carbon-chlorine (C-Cl) bond in epichlorohydrin is a fundamental step in many of its synthetic applications. mdpi.com Studies have investigated the breaking of this bond induced by low-energy electrons (<10 eV). mdpi.comnih.gov It has been shown that the fragmentation of epichlorohydrin under these conditions primarily produces the chloride anion (Cl⁻) through resonant processes at electron energies above 1.5 eV. mdpi.com

This process is understood in the context of dissociative electron attachment (DEA), where a colliding electron is temporarily captured by the molecule to form a transient negative ion. mdpi.com This transient anion can then dissociate into a negative fragment (Cl⁻) and a neutral radical counterpart. mdpi.com The efficiency of this C-Cl bond cleavage can be controlled by the energy of the incident electrons, which has potential implications for developing alternative synthesis strategies, for example, using cold plasmas. mdpi.comnih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of this compound. Quantum chemistry calculations are used to determine the nature of the molecular orbitals involved in processes like C-Cl bond cleavage. mdpi.comnih.gov In the context of dissociative electron attachment, the incoming electron is trapped in one of the unoccupied molecular orbitals of the neutral molecule. mdpi.comresearchgate.net

For epichlorohydrin, calculations have shown that the first anionic state, which is a precursor to C-Cl bond dissociation, involves an electron being trapped in an orbital with a σC-Cl bond character. researchgate.net The energy of this orbital is a key factor in determining the resonance energy for the DEA process. Higher energy anionic states may involve orbitals with σC-H or σ*C-O character, leading to different fragmentation pathways. researchgate.net The analysis of these molecular orbitals helps in explaining the observed resonant peaks in the yield of the Cl⁻ anion as a function of electron energy. mdpi.com

Derivatives and Advanced Applications in Organic Synthesis

Synthesis of Glycerol (B35011) Derivatives

The chiral backbone of (S)-(+)-epichlorohydrin makes it an ideal starting material for the stereocontrolled synthesis of glycerol derivatives.

A significant application of epichlorohydrin (B41342) is in the synthesis of non-symmetric glyceryl diethers. An optimized methodology has been developed that allows for the creation of these compounds, which have potential applications as green solvents. This process involves a tandem acid- and base-catalyzed reaction sequence.

The synthesis starts with the reaction of epichlorohydrin with various alcohols in the presence of a heterogeneous acid catalyst, such as Montmorillonite-K10 or Nafion® NR50. This is followed by a second reaction step using an alkaline hydroxide (B78521) like potassium hydroxide to yield the desired non-symmetric glyceryl diethers. This method provides good yields under smooth reaction conditions and avoids the need for intermediate purification steps, making it scalable. The process ensures the total conversion of epichlorohydrin.

Table 1: Catalysts and Reagents in the Synthesis of Non-symmetric Glyceryl Diethers

| Step | Catalyst/Reagent Type | Examples | Purpose |

|---|---|---|---|

| 1 | Heterogeneous Acid Catalyst | Montmorillonite-K10, Nafion® NR50 | Reaction with alcohol |

Synthesis of Heterocyclic Compounds

The electrophilic nature of the epoxide and chloromethyl groups in this compound facilitates its use in the construction of important heterocyclic rings.

Oxazolidinones are a critical class of five-membered heterocyclic compounds found in several biologically active molecules, including antibiotics. An efficient and enantiospecific synthetic strategy has been developed for N-aryl-oxazolidinones using enantiopure (R)- or (S)-epichlorohydrin and N-aryl-carbamates as starting materials. nih.gov This method is noted for its use of mild conditions and inexpensive, readily available reagents.

The synthetic utility of the N-aryl-oxazolidinones derived from epichlorohydrin is demonstrated in the preparation of several key pharmaceutical compounds.

DuP 721 : This early oxazolidinone antibacterial agent can be synthesized from the appropriate N-aryl-oxazolidinone intermediate. nih.gov The synthesis of the active (S)-enantiomer of DuP 721 is achieved using an intermediate derived from (R)-epichlorohydrin.

Toloxatone : This antidepressant drug, which features an N-aryl-oxazolidinone core, can be successfully synthesized from an oxazolidinone intermediate derived from epichlorohydrin.

Linezolid Analogues : Linezolid is a crucial antibiotic, and (S)-epichlorohydrin is a key starting material for its synthesis and the creation of its analogues. digitellinc.com A common route involves the preparation of a key intermediate, 2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione, starting from (S)-epichlorohydrin and phthalimide. digitellinc.com Another approach utilizes a chiral synthon, 3-chloro-2-((phenoxycarbonyl)oxy)propyl azide, which is synthesized from (S)-epichlorohydrin, to achieve a convergent synthesis of Linezolid. google.com

The stereochemistry of the final oxazolidinone product is directly controlled by the chirality of the epichlorohydrin used in the synthesis. This allows for highly stereoselective and enantiospecific reactions. nih.gov For instance, the synthesis of the biologically active (S)-enantiomer of many oxazolidinone drugs, such as Linezolid, requires the use of (R)-glycidyl butyrate or intermediates derived from (S)-epichlorohydrin. digitellinc.comnih.gov The reaction between N-aryl-carbamates and either (R)- or (S)-epichlorohydrin provides a reliable method to obtain the desired enantiopure N-aryl-oxazolidinones. nih.gov This control is crucial, as the biological activity often resides in a single enantiomer.

Table 2: Enantiomer Relationship in Oxazolidinone Synthesis

| Starting Epichlorohydrin Enantiomer | Resulting Biologically Active Enantiomer | Example Compound |

|---|---|---|

| (R)-Epichlorohydrin | (S)-Oxazolidinone | DuP 721 |

Detailed and scientifically robust search results providing a direct synthetic pathway from this compound to trisubstituted morpholines could not be identified. While morpholine synthesis from chiral amino alcohols (which can be derived from epichlorohydrin) is documented, a direct, well-established method for creating trisubstituted morpholines starting specifically with this compound was not found in the reviewed literature. For example, the morpholine ring in the structure of the antibiotic Linezolid is introduced as part of the aromatic amine starting material, not constructed from the epichlorohydrin component. digitellinc.com

Trisubstituted Morpholines

Formal Synthesis of Reboxetine

(S,S)-Reboxetine, an antidepressant that functions as a selective norepinephrine reuptake inhibitor, has been a target of various synthetic strategies due to the higher efficacy of the (S,S)-enantiomer compared to its (R,R)-counterpart justia.com. A formal synthesis of (S,S)-reboxetine has been developed utilizing this compound as a key chiral precursor.

Table 1: Key Steps in the Formal Synthesis of (S,S)-Reboxetine from (S)-Epichlorohydrin

| Step | Reactants | Key Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 1 | (S)-Epichlorohydrin, Ethylene | N-bromosuccinimide (NBS), Nitrobenzenesulfonamide (NsNH2), Base | Chiral Morpholine Derivative | 66 |

Enantioselective Synthesis of Carnitine Acetyltransferase Inhibitor

This compound is a valuable starting material for the synthesis of L-carnitine clearpox.com.au. While L-carnitine itself is a substrate for carnitine acetyltransferase, its enantiomer, D-carnitine, acts as a competitive inhibitor of this enzyme quickcompany.in. The synthesis of L-carnitine from (S)-epichlorohydrin provides a clear pathway to obtaining its inhibitory enantiomer.

The synthesis of L-carnitine commences with the reaction of (S)-epichlorohydrin with trimethylamine (B31210) hydrochloride to form an L-quaternary ammonium (B1175870) salt (L-3-chloro-2-hydroxypropyl trimethylamine) quickcompany.inclearpox.com.au. This intermediate is then subjected to cyanation with sodium cyanide, followed by hydrolysis of the resulting nitrile to yield L-carnitine quickcompany.inclearpox.com.au.

To synthesize the carnitine acetyltransferase inhibitor, D-carnitine, the same synthetic route can be employed starting with (R)-epichlorohydrin justia.comgoogle.com. The use of the opposite enantiomer of epichlorohydrin ensures the formation of the D-enantiomer of carnitine, which possesses the desired inhibitory activity against carnitine acetyltransferase quickcompany.in. This highlights the utility of enantiomerically pure epichlorohydrin in accessing specific stereoisomers of biologically active molecules.

Chiral Building Blocks from this compound

This compound is a widely recognized chiral building block in organic synthesis, providing a versatile three-carbon synthon with a defined stereocenter youtube.comchempoint.com. Its reactivity allows for the introduction of chirality into a wide array of molecules, particularly in the pharmaceutical industry youtube.com.

The epoxide ring of (S)-epichlorohydrin is susceptible to nucleophilic attack, which can proceed with high regioselectivity, allowing for the controlled formation of new stereocenters. This property has been exploited in the synthesis of numerous pharmaceutical agents. For instance, it is a key starting material in the synthesis of various beta-blockers, a class of drugs used to manage cardiovascular diseases chempoint.comquora.com. The synthesis of these drugs often involves the reaction of a substituted phenol (B47542) with epichlorohydrin, followed by the opening of the epoxide ring with an amine . The use of enantiomerically pure (S)-epichlorohydrin is crucial for producing the specific enantiomer of the beta-blocker that possesses the desired therapeutic activity reddit.comwikipedia.orgyoutube.com.

Beyond beta-blockers, this compound has been employed in the total synthesis of complex natural products and other biologically active compounds. For example, its regioselective ring-opening was a key step in the convergent total synthesis of (+)-yatakemycin, a potent antitumor agent youtube.com. The reaction allowed for the introduction of a crucial chiral carbon center necessary for the stereoselective construction of the molecule's cyclopropane (B1198618) ring youtube.com.

Table 2: Examples of Chiral Molecules Synthesized from this compound

| Class of Compound | Specific Example | Therapeutic Area/Application |

|---|---|---|

| Beta-Blockers | (S)-Propranolol | Cardiovascular disease |

| Beta-Blockers | (S)-Betaxolol | Glaucoma, Hypertension |

| Beta-Blockers | (S)-Bisoprolol | Hypertension, Heart failure |

| Antidepressants | (S,S)-Reboxetine | Depression |

| Natural Products | (+)-Yatakemycin | Antitumor |

Advanced Applications in Materials Science

The utility of epichlorohydrin extends beyond organic synthesis into the realm of materials science, where it is a fundamental component in the production of various polymers lohtragon.commbenterprises.co. The use of the enantiomerically pure this compound offers the potential to create stereoregular polymers with enhanced properties compared to their atactic (randomly arranged) counterparts.

High-Performance Epoxy Resins

Epoxy resins are a major application of epichlorohydrin, which is reacted with compounds like bisphenol A to form the resin backbone googleapis.comresearchgate.net. These resins are known for their excellent adhesion, chemical resistance, and mechanical strength, making them suitable for high-performance coatings, adhesives, and composites mbenterprises.cosyr.eduspecialchem.comquora.com.

The polymerization of racemic epichlorohydrin typically results in an atactic polymer, which is largely amorphous acs.org. In contrast, the stereoselective polymerization of an enantiomerically pure epichlorohydrin, such as this compound, can lead to the formation of an isotactic polymer acs.org. Isotactic poly(epichlorohydrin) has a more regular structure, allowing the polymer chains to pack more closely and form crystalline regions acs.orgmnrubber.com. This increased crystallinity can lead to a higher melting point, improved thermal stability, and enhanced mechanical properties in the resulting epoxy resin acs.orgquora.com.

Elastomers

Epichlorohydrin is also used in the production of synthetic rubbers, known as epichlorohydrin elastomers (ECO) researchgate.netdifferencebetween.com. These elastomers are valued for their excellent resistance to oils, fuels, and heat, as well as their low gas permeability researchgate.net.

Similar to epoxy resins, the properties of epichlorohydrin elastomers can be influenced by the stereochemistry of the polymer backbone. The use of this compound in the polymerization process can lead to the formation of isotactic elastomers. The regular arrangement of the side groups in an isotactic polymer can result in a material with higher crystallinity compared to an atactic one acs.orgacs.org. This can translate to elastomers with improved tensile strength, rigidity, and thermal stability youtube.comquora.com. While atactic epichlorohydrin elastomers are flexible and soft, isotactic versions could offer a more robust material suitable for applications demanding higher performance quora.comreddit.com.

Crosslinking Agents in Polymer Chemistry

Epichlorohydrin is a highly reactive molecule that can be used as a crosslinking agent to modify the properties of various polymers, such as cellulose and hydrogels. Crosslinking creates a three-dimensional network structure within a polymer, which can significantly enhance its mechanical strength, thermal stability, and chemical resistance wikipedia.orglohtragon.com.

The use of a chiral crosslinking agent like this compound can introduce chirality into the polymer network. This could be advantageous in applications such as chiral chromatography, where the stationary phase needs to be able to separate enantiomers. By creating a chiral environment within the polymer matrix, it may be possible to develop materials with selective adsorption or catalytic properties. The defined stereochemistry of this compound allows for precise control over the architecture of the crosslinked network, potentially leading to materials with novel and highly specific functionalities.

Toxicological Research and Environmental Fate of Epichlorohydrin

Mechanisms of Toxicity

The toxicity of epichlorohydrin (B41342) stems from its chemical structure, which includes a reactive epoxide ring and a chlorine atom. This structure allows it to interact directly with biological macromolecules, initiating a cascade of cytotoxic and genotoxic events.

Epichlorohydrin is classified as a direct-acting bifunctional alkylating agent. nih.govnih.govnih.gov Unlike substances that require metabolic activation, epichlorohydrin can directly form covalent bonds with nucleophilic groups present in biological molecules such as DNA, RNA, and proteins. frontiersin.orgoncohemakey.com This alkylation process involves the transfer of an alkyl group from the epichlorohydrin molecule to these cellular constituents. frontiersin.org The reaction can proceed through two primary mechanisms: an SN1 reaction involving the formation of a reactive carbonium ion, or an SN2 reaction where a transition state is formed with the target nucleophile. oncohemakey.com This covalent binding can alter the structure and function of these essential macromolecules, disrupting normal cellular processes like DNA replication and transcription, which is a primary basis for its toxicity. frontiersin.org

As a bifunctional agent, epichlorohydrin can react at two different sites, enabling it to form not only single DNA adducts (monoadducts) but also to create links between DNA strands (interstrand cross-links). nih.govnih.gov These cross-links are considered highly cytotoxic lesions that can physically block DNA replication and transcription. nih.gov

The process is thought to begin with the nucleophilic attack on the epoxide ring of epichlorohydrin, which is suggested to be the first reactive site. colby.edu This initial reaction forms a monoadduct, such as 7-(3-chloro-2-hydroxypropyl) guanine, which has been identified in vitro and in vivo. nih.gov Following the formation of this monoadduct, the second reactive site on the molecule can then react with another base, often a deoxyguanosine residue on the opposite DNA strand, resulting in an interstrand cross-link. nih.govnih.gov Studies have shown that the R-enantiomer of epichlorohydrin is approximately twice as potent as the S-enantiomer in forming these DNA interstrand cross-links, correlating with its higher cytotoxicity. nih.gov

The ability of epichlorohydrin to chemically modify DNA underlies its significant genotoxic effects. It is considered mutagenic in a majority of short-term assays. who.int The damage it inflicts on DNA can lead to a variety of genetic alterations, including DNA single-strand breaks and chromosomal aberrations. nih.gov

Occupational exposure studies have documented an increase in chromosomal aberrations in the lymphocytes of workers exposed to epichlorohydrin. nih.govwho.int In vitro and in vivo studies in animal models have further substantiated these findings, demonstrating that epichlorohydrin can induce sister chromatid exchanges and chromosomal aberrations in various cell types, including human lymphocytes and mouse bone marrow cells. nih.gov The induction of these chromosomal changes is a reliable indicator of genotoxic exposure and potential clastogenicity.

| Genotoxic Effect | Test System | Finding | Reference |

| Chromosomal Aberrations | Lymphocytes of occupationally exposed workers | Increased frequency of aberrations observed. | nih.govwho.int |

| Sister Chromatid Exchanges | Human lymphocytes (in vitro) | Increased frequency. | nih.gov |

| Chromosomal Aberrations | Chinese hamster cells (in vitro) | Induced aberrations. | nih.gov |

| Gene Mutations | Mouse lymphoma L5178Y cells | Induced mutations. | nih.gov |

| DNA Single-Strand Breaks | Mammalian cell cultures | Induced breaks. | nih.gov |

| Sex-Linked Recessive Lethal Mutation | Drosophila melanogaster | Mutagenic. | nih.gov |

Epichlorohydrin is a known reproductive toxicant that adversely affects male fertility, primarily by impacting sperm function and development. who.intirbnet.de Studies in male rats have shown that exposure can lead to complete sterility at high doses. nih.gov The compound does not typically affect copulatory behavior but exerts its effects directly on spermatozoa and the epididymis. nih.gov

The primary effects observed are significant reductions in sperm motility parameters, including curvilinear velocity and straight-line velocity. nih.govepa.gov While sperm counts may only be slightly decreased at higher doses, the functional capacity of the sperm is impaired. nih.gov Additionally, an increase in sperm abnormalities and histopathological changes in the epididymis, such as vacuolization of epithelial cells and the presence of cell debris, have been noted. irbnet.denih.gov These adverse effects on male reproductive function are thought to be linked to the induction of oxidative stress and the metabolic actions of its metabolite, α-chlorohydrin, which can disrupt spermatozoal metabolism. irbnet.denih.gov

| Endpoint | Effect Observed in Rats | Reference |

| Fertility | Impaired or eliminated at high doses. | nih.gov |

| Sperm Motility | Significant reduction in curvilinear and straight-line velocity. | nih.govepa.gov |

| Sperm Morphology | Increased incidence of abnormalities. | nih.govnih.gov |

| Epididymal Sperm Count | Slightly decreased at high doses. | nih.gov |

| Epididymal Histology | Increased incidence of changes (e.g., cell debris, oligospermia). | nih.gov |

Metabolic Pathways and Metabolites

The biotransformation of epichlorohydrin is a critical determinant of its toxicity and elimination from the body. The primary metabolic route involves conjugation with glutathione (B108866), which generally represents a detoxification process.

Glutathione (GSH) conjugation is a major phase II metabolic pathway for detoxifying electrophilic compounds like epichlorohydrin. encyclopedia.pubnih.gov This process involves the reaction of the nucleophilic sulfur atom of the cysteine residue in the GSH tripeptide with the electrophilic sites on the epichlorohydrin molecule. washington.edu This reaction can occur non-enzymatically but is significantly accelerated by a family of enzymes known as glutathione S-transferases (GSTs). encyclopedia.pubnih.gov